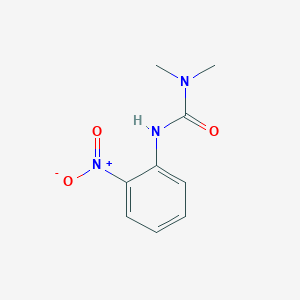![molecular formula C11H11N3O5 B3051986 Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate CAS No. 37587-38-5](/img/structure/B3051986.png)
Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate
Übersicht
Beschreibung
“Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C11H11N3O5 . It is related to trametinib, a kinase inhibitor used to treat patients with unresectable or metastatic melanoma with BRAF V600E or V600K mutations .
Synthesis Analysis
The synthesis of this compound is related to the process of creating trametinib, an anti-cancer drug . During the laboratory optimization of trametinib, certain impurities were observed, which have a definite impact on the quality of the drug product . The identification, synthesis, origin, and control of these potential impurities are described in the literature .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC . These techniques can provide detailed information about the structure and properties of the molecule.Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and would require a detailed study. As it is related to trametinib, the reactions may involve the formation of undesired organic impurities during the synthetic chemical process .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be determined using various analytical techniques . The molecular formula is C11H11N3O5, the average mass is 265.222 Da, and the monoisotopic mass is 265.069885 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- Synthesis Methods: Research by Tolstoluzhsky et al. (2013) demonstrates a method for synthesizing hexahydropyrido[2,3-d]pyrimidine-5-carboxylic acids and their methyl esters from 6-amino-1,3-dimethyluracil and 3-(hetero)aroylacrylic acids or their methyl esters. This process results in high to excellent yields and includes steps like one-pot oxidation and aromatization under ambient conditions (Tolstoluzhsky et al., 2013).
- Reactivity and Transformations: Denislamova et al. (2011) explored the reactivity of methyl 1-aryl-3-benzoyl-4,5-dioxo-4,5-dihydro-1H-pyrrole-2-carboxylates with 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione, leading to compounds with potential for further chemical transformations (Denislamova et al., 2011).
Pharmaceutical Research
- Antitumor Activity: Gineinah et al. (2013) synthesized a series of pyrido[2,3-d]pyrimidines with promising in vitro and in vivo antitumor activity. This includes derivatives of hexahydropyrido[2,3-d]pyrimidine, which showed potent antitumor effects in mice models (Gineinah et al., 2013).
Supramolecular Chemistry
- Molecular Structures and Interactions: Research by Low et al. (2004) on hexahydropyridopyrimidine-spiro-cyclohexanetriones, closely related to the compound , revealed insights into their molecular-electronic structure and how they form three-dimensional frameworks through hydrogen bonds and pi-pi stacking interactions (Low et al., 2004).
Eigenschaften
IUPAC Name |
methyl 1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O5/c1-13-8-7(9(16)14(2)11(13)18)5(10(17)19-3)4-6(15)12-8/h4H,1-3H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYELLQRXGRPSIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC(=O)N2)C(=O)OC)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80191021 | |
| Record name | Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido(2,3-d)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate | |
CAS RN |
37587-38-5 | |
| Record name | Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido(2,3-d)pyrimidine-5-carboxylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037587385 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC163558 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163558 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido(2,3-d)pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80191021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![14-Chloro-9-methyl-2-phenyl-3-oxa-4,7,8,10-tetrazatetracyclo[9.4.0.02,4.06,10]pentadeca-1(11),6,8,12,14-pentaene](/img/structure/B3051907.png)





![[(Chloromethyl)(ethyl)phosphoryl]ethane](/img/structure/B3051920.png)



